Benalaxyl-M
Benalaxyl-M
Benalaxyl-M is a phenyl-amide fungicide which is effective in controlling downy mildew of grapes. The mode of action involves inhibiting nucleic RNA polymerase enzyme.
Benalaxyl-M is a methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)alaninate that is the more active R-enantiomer of benalaxyl. It is a methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)alaninate, a D-alanine derivative, an acylamino acid fungicide and an anilide fungicide. It is an enantiomer of a (S)-benalaxyl.
Benalaxyl-M is a methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)alaninate that is the more active R-enantiomer of benalaxyl. It is a methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)alaninate, a D-alanine derivative, an acylamino acid fungicide and an anilide fungicide. It is an enantiomer of a (S)-benalaxyl.
Brand Name:
Vulcanchem
CAS No.:
98243-83-5
VCID:
VC21107145
InChI:
InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3/t16-/m1/s1
SMILES:
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2
Molecular Formula:
C20H23NO3
Molecular Weight:
325.4 g/mol
Benalaxyl-M
CAS No.: 98243-83-5
Cat. No.: VC21107145
Molecular Formula: C20H23NO3
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Benalaxyl-M is a phenyl-amide fungicide which is effective in controlling downy mildew of grapes. The mode of action involves inhibiting nucleic RNA polymerase enzyme. Benalaxyl-M is a methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)alaninate that is the more active R-enantiomer of benalaxyl. It is a methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)alaninate, a D-alanine derivative, an acylamino acid fungicide and an anilide fungicide. It is an enantiomer of a (S)-benalaxyl. |
|---|---|
| CAS No. | 98243-83-5 |
| Molecular Formula | C20H23NO3 |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | methyl (2R)-2-(2,6-dimethyl-N-(2-phenylacetyl)anilino)propanoate |
| Standard InChI | InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3/t16-/m1/s1 |
| Standard InChI Key | CJPQIRJHIZUAQP-MRXNPFEDSA-N |
| Isomeric SMILES | CC1=C(C(=CC=C1)C)N([C@H](C)C(=O)OC)C(=O)CC2=CC=CC=C2 |
| SMILES | CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2 |
| Canonical SMILES | CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator